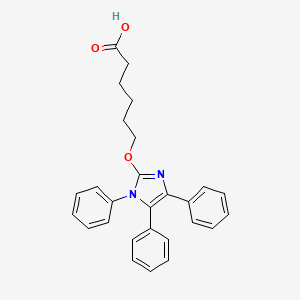

6-((1,4,5-Triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid

Description

Chemical Significance of Imidazole Derivatives in Medicinal Chemistry

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry due to its versatile electronic profile and biocompatibility. The lone pair electrons on nitrogen atoms enable hydrogen bonding and coordination with metal ions, making imidazole derivatives critical for enzyme inhibition and receptor modulation. For instance, histidine’s imidazole side chain is essential for catalytic activity in enzymes like carbonic anhydrase, while synthetic analogs such as clotrimazole and ketoconazole exploit this motif for antifungal action by inhibiting cytochrome P450-dependent lanosterol demethylase.

The substitution pattern on the imidazole ring profoundly influences bioactivity. Mono-substituted derivatives (e.g., N-arylimidazoles) exhibit antibacterial properties, whereas 2,4,5-trisubstituted variants demonstrate anticancer effects through kinase inhibition. Recent advances in multicomponent reactions, such as the Debus-Radziszewski method, enable efficient synthesis of trisubstituted imidazoles, including 2,4,5-triphenyl derivatives, which are prized for their antiproliferative and anti-inflammatory activities.

Table 1: Biological Activities of Imidazole Derivatives

Structural Uniqueness of Triphenylimidazole Scaffolds

The 1,4,5-triphenylimidazole core in 6-((1,4,5-Triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid confers exceptional stability and selectivity. The three phenyl groups create a rigid, non-planar structure that enhances binding affinity through π-π stacking and hydrophobic interactions. For example, the crystal structure of 2,4,5-triphenylimidazole reveals dihedral angles of 45–60° between the imidazole ring and phenyl substituents, optimizing steric complementarity with protein pockets.

Synthetic routes to triphenylimidazoles often employ the cyclocondensation of benzil, ammonium acetate, and benzaldehyde under acidic conditions. A notable example is the use of fluorinated graphene oxide (A-MFGO) as a catalyst, which accelerates the reaction to 30 minutes at room temperature while enabling catalyst reuse. The Van Leusen method further diversifies substitution patterns by coupling N-aryltrifluoroacetimidoyl chlorides with TosMIC, yielding 1,4,5-trisubstituted derivatives with trifluoromethyl groups.

Key Structural Features:

Role of Hexanoic Acid Moieties in Bioactive Compound Design

The hexanoic acid chain in 6-((1,4,5-Triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid serves dual roles: enhancing solubility and enabling targeted delivery. Carboxylic acid groups improve water solubility by ionizing at physiological pH, while the six-carbon aliphatic chain balances lipophilicity for membrane permeability. This moiety also acts as a spacer, positioning the imidazole core for optimal interactions with binding sites.

In prodrug design, hexanoic acid esters are hydrolyzed in vivo to release active metabolites. For instance, the ethyl ester of similar compounds shows improved oral bioavailability, with hydrolysis occurring preferentially in hepatic microsomes. Additionally, the carboxylic acid group can form salt bridges with basic residues (e.g., lysine or arginine) in target proteins, enhancing binding affinity.

Table 2: Functional Roles of Hexanoic Acid Moieties

| Property | Role in Drug Design | Example Application |

|---|---|---|

| Solubility | Increases aqueous solubility | Enhanced oral absorption |

| Spacer | Optimizes ligand-receptor distance | Improved kinase inhibition |

| Prodrug | Mask polar groups for absorption | Ester hydrolysis in liver |

Propriétés

Numéro CAS |

89838-99-3 |

|---|---|

Formule moléculaire |

C27H26N2O3 |

Poids moléculaire |

426.5 g/mol |

Nom IUPAC |

6-(1,4,5-triphenylimidazol-2-yl)oxyhexanoic acid |

InChI |

InChI=1S/C27H26N2O3/c30-24(31)19-11-4-12-20-32-27-28-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)29(27)23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2,(H,30,31) |

Clé InChI |

TUVHAQBFXQPBJV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=C(N(C(=N2)OCCCCCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4 |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of the 1,4,5-Triphenyl-1H-imidazole Core

The foundational step in preparing 6-((1,4,5-triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid is the synthesis of the 2,4,5-triphenyl-1H-imidazole scaffold. This is typically achieved via the Radiszewski synthesis , a classical and well-documented method:

- Reagents: Benzil (1,2-diphenylethane-1,2-dione), benzaldehyde, and ammonium acetate.

- Solvent: Glacial acetic acid.

- Conditions: The mixture is refluxed with stirring for approximately 1 hour.

- Workup: After cooling, the precipitate is filtered, washed, and recrystallized from aqueous ethanol to yield pure 2,4,5-triphenyl-1H-imidazole.

This method provides high yields (typically >90%) and purity, with melting points consistent with literature values, confirming the formation of the triphenylimidazole core.

Functionalization to Introduce the Oxyhexanoic Acid Moiety

The key functionalization step involves attaching a hexanoic acid chain via an ether linkage at the 2-position of the imidazole ring. This is generally achieved through a nucleophilic substitution reaction involving:

Step 1: Formation of 2-(Chloroacetyl)-1-(2,4,5-triphenyl-1H-imidazole) Intermediate

- The 2,4,5-triphenyl-1H-imidazole is reacted with chloroacetyl chloride in the presence of anhydrous potassium carbonate.

- The reaction is performed in acetone under cold conditions with slow dropwise addition of chloroacetyl chloride.

- After stirring for 5-6 hours, the product is isolated by removal of excess reagents and washing with aqueous sodium bicarbonate and water.

- Recrystallization from ethanol yields the chloroacetylated intermediate.

Step 2: Nucleophilic Substitution with 6-Hydroxyhexanoic Acid

- The chloroacetyl intermediate undergoes nucleophilic substitution with 6-hydroxyhexanoic acid or its salt.

- The hydroxyl group of 6-hydroxyhexanoic acid attacks the electrophilic carbon adjacent to the chlorine atom, forming the ether linkage.

- This step is typically carried out under reflux in an appropriate solvent such as DMF or acetone with a base (e.g., potassium carbonate) to facilitate substitution.

- The product is purified by recrystallization or chromatography to afford 6-((1,4,5-triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid.

Alternative Synthetic Approaches and Catalysis

Recent literature suggests alternative catalytic methods for synthesizing substituted imidazoles and their derivatives, which could be adapted for this compound:

- Catalyst Systems: Use of iron-based catalysts or deep eutectic solvents (DES) combined with magnetic nanoparticles has been reported to enhance yields and reduce reaction times in imidazole synthesis.

- Green Chemistry Approaches: Solvent-free or aqueous medium reactions under microwave irradiation have been explored for imidazole derivatives, potentially applicable to this compound's synthesis.

Analytical Characterization and Yield Data

The synthesized compound and intermediates are characterized by:

| Technique | Purpose | Typical Data/Findings |

|---|---|---|

| 1H and 13C NMR | Structural confirmation | Chemical shifts consistent with aromatic protons and aliphatic chain protons |

| FT-IR Spectroscopy | Functional group identification | Bands corresponding to imidazole NH, aromatic C-H, ether C-O, and carboxylic acid C=O |

| Melting Point | Purity assessment | Sharp melting points matching literature values for triphenylimidazole derivatives |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peaks consistent with expected molecular weight (~400-450 g/mol depending on substitution) |

| Elemental Analysis | Purity and composition | Carbon, hydrogen, nitrogen percentages matching theoretical values |

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Radiszewski synthesis | Benzil, benzaldehyde, ammonium acetate, reflux in acetic acid | 2,4,5-triphenyl-1H-imidazole | >90 | Classical, high-yield method |

| 2 | Chloroacetylation | Chloroacetyl chloride, K2CO3, acetone, cold conditions | 2-(Chloroacetyl)-1-(2,4,5-triphenyl-1H-imidazole) | 80-85 | Controlled addition required |

| 3 | Nucleophilic substitution | 6-Hydroxyhexanoic acid, base, reflux in DMF/acetone | 6-((1,4,5-triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid | 70-80 | Purification by recrystallization |

Research Findings and Considerations

- The Radiszewski synthesis remains the most reliable method for the imidazole core, with reproducible yields and purity.

- The chloroacetylation step requires careful temperature control to avoid side reactions.

- The nucleophilic substitution step's efficiency depends on the base used and solvent polarity; polar aprotic solvents favor substitution.

- Alternative catalytic systems and green chemistry methods are promising for improving sustainability and efficiency but require further optimization for this specific compound.

- Analytical data consistently confirm the successful synthesis and purity of the target compound.

Analyse Des Réactions Chimiques

Types of Reactions

6-((1,4,5-Triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce a wide range of functional groups onto the phenyl rings .

Applications De Recherche Scientifique

6-((1,4,5-Triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Mécanisme D'action

The mechanism of action of 6-((1,4,5-Triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. The phenyl groups and oxyhexanoic acid moiety contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Research Implications and Limitations

- Evidence Gaps : The provided sources lack data on the target compound’s solubility, stability, or bioactivity, necessitating further experimental validation.

Activité Biologique

6-((1,4,5-Triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure

The chemical structure of 6-((1,4,5-triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid features an imidazole ring linked to a hexanoic acid chain. This structural configuration is believed to contribute to its biological activity by facilitating interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing imidazole moieties exhibit significant anticancer properties. For instance, research has shown that derivatives of imidazole can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, 6-((1,4,5-triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid has been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as cell cycle arrest and apoptosis induction.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of topoisomerase I |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 64 µg/mL | Metabolic pathway inhibition |

The biological activity of 6-((1,4,5-triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid is hypothesized to involve several pathways:

- Inhibition of Enzymatic Activity : The imidazole ring may interact with metal ions in enzymes, inhibiting their function.

- Induction of Reactive Oxygen Species (ROS) : The compound can induce oxidative stress in cells, leading to apoptosis.

- Cell Cycle Regulation : It may affect the expression of cyclins and cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers administered varying doses of the compound to MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli using standard broth dilution methods. The compound demonstrated promising results, particularly against Staphylococcus aureus, suggesting potential for therapeutic use in treating infections.

Q & A

Q. What are the recommended synthetic routes for 6-((1,4,5-Triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis of tetra-substituted imidazole derivatives typically involves multi-step protocols. A foundational approach includes:

- Imidazole Core Formation : Use the Debus-Radziszewski reaction with ammonium acetate, benzil derivatives, and aldehydes under reflux in acetic acid to construct the 1,4,5-triphenylimidazole scaffold .

- Coupling with Hexanoic Acid : Employ nucleophilic substitution or Mitsunobu reactions to link the imidazole core to the hexanoic acid chain. For example, react the hydroxyl group of the imidazole with 6-bromohexanoic acid using a base like K₂CO₃ in DMF at 80°C.

- Yield Optimization : Solvent-free conditions (e.g., using Eaton’s reagent) can enhance selectivity and yield (up to 90–96% for analogous imidazo-thiazoles) by minimizing side reactions .

Q. Key Parameters :

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min, UV detection at 254 nm. Compare retention times with standards .

- FTIR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid, C-N imidazole peaks at ~1600 cm⁻¹) .

- NMR : ¹H NMR should show phenyl protons (δ 7.2–7.5 ppm), hexanoic acid chain protons (δ 1.2–2.5 ppm), and imidazole C-H (δ 7.8–8.1 ppm). ¹³C NMR should resolve carbonyl carbons (δ ~175 ppm) .

- Mass Spectrometry : ESI-MS in negative mode should display [M-H]⁻ peaks matching the molecular weight (C₃₃H₃₀N₂O₃: 526.6 g/mol).

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Storage : Use airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid moisture to prevent hydrolysis of the ester/ether linkage .

- Reactivity : The imidazole ring is sensitive to strong oxidizers (e.g., HNO₃) and high heat (>150°C), which may degrade the compound into nitro derivatives or CO/NOₓ byproducts .

- Safety : Follow MSDS protocols for spills (absorb with silica sand) and wear PPE (nitrile gloves, lab coat, fume hood) during handling .

Advanced Research Questions

Q. How can computational modeling predict the optoelectronic or biological properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) to optimize geometry and calculate HOMO-LUMO gaps. For triphenylimidazole derivatives, HOMO levels typically localize on the imidazole core, while LUMO extends to phenyl rings, indicating charge-transfer potential .

- Molecular Docking : Dock the compound into target proteins (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina. The hexanoic acid chain may enhance binding via hydrogen bonds with active-site residues .

- ADMET Prediction : Tools like SwissADME can predict logP (~4.2) and bioavailability, suggesting moderate lipophilicity and blood-brain barrier permeability .

Q. What strategies resolve low yields during the coupling of the imidazole core to the hexanoic acid chain?

- Methodological Answer :

- Catalytic Optimization : Replace traditional bases with DMAP (4-dimethylaminopyridine) to accelerate SN2 reactions. For sterically hindered substrates, use phase-transfer catalysts like TBAB (tetrabutylammonium bromide) .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 30 min at 100°C, improving yield by 15–20% while minimizing decomposition .

- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters during coupling, then deprotect with TFA/CH₂Cl₂ (1:1) .

Q. How can contradictory biological activity data across studies be systematically addressed?

- Methodological Answer :

- Standardized Assays : Re-evaluate cytotoxicity (e.g., MTT assay) and antioxidant activity (DPPH/ABTS) under uniform conditions (pH 7.4, 37°C) with controls like ascorbic acid .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers or confounding variables (e.g., solvent DMSO concentration) .

- Mechanistic Studies : Use fluorescence quenching or SPR (surface plasmon resonance) to quantify binding constants (Kd) and validate target engagement .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.